molecular formula C13H17ClN2O3S B3004659 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 923794-39-2

1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No. B3004659
CAS RN: 923794-39-2
M. Wt: 316.8
InChI Key: YPTPVOYNOCQADC-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroquinoline, a type of organic compound that contains a quinoline group (a benzene ring fused to a pyridine ring) and has four hydrogen atoms added, making it a saturated molecule. The “2-chloroacetyl” and “N,N-dimethyl” groups are substituents on the tetrahydroquinoline structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring. The “2-chloroacetyl” group would be attached to one of the carbon atoms in the ring, and the “N,N-dimethyl” group would be attached to the nitrogen atom in the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloroacetyl group and the electron-donating dimethylamino group. These groups could potentially make the compound more reactive towards nucleophilic or electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and its derivatives are significant in the synthesis of various heterocyclic compounds. This chemical framework is utilized in creating structures with potential biological activity, especially in drug analogs (Bunce, Cain, & Cooper, 2012).

Biological Activities

  • Compounds like 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide have shown promise in antimicrobial activities. Specific derivatives have displayed significant activity against Gram-positive bacteria, emphasizing their potential in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Advances in Pharmaceutical Applications

  • The sulfonamide group, a crucial component in these compounds, is known for its varied pharmacological properties. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The broad range of pharmaceutical applications of sulfonamides makes them a valuable area of study in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could also serve as a lead compound for the development of new drugs .

properties

IUPAC Name

1-(2-chloroacetyl)-N,N-dimethyl-3,4-dihydro-2H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-15(2)20(18,19)11-5-6-12-10(8-11)4-3-7-16(12)13(17)9-14/h5-6,8H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTPVOYNOCQADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

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